4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

Catalog No.
S1524082
CAS No.
104146-10-3
M.F
C₂₄H₂₃ClN₂O₅S
M. Wt
487 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamid...

CAS Number

104146-10-3

Product Name

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C₂₄H₂₃ClN₂O₅S

Molecular Weight

487 g/mol

InChI

InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1

InChI Key

KFCMZNUGNLCSJQ-NFBKMPQASA-N

SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl

Synonyms

(6R,7R)-3-(Chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (4-Methoxyphenyl)methyl Ester; (6R-trans)-7-Phenylacetamido-3-(chloromethyl)-3-cephem-4-carboxylic Acid p-Methoxybenzyl Ester; GCLE;

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)CCl

Synthesis and Characterization:

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (also known as Cefozopran or FM25269) is a semi-synthetic cephalosporin antibiotic. It is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions involving acylation and chlorination steps. [Source: Biosynth, ]

Antibacterial Activity:

Cefozopran exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including some strains resistant to other β-lactam antibiotics. It works by inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane. [Source: TCI America, ]

Research Applications:

Cefozopran has been investigated in various scientific research studies for the following purposes:

  • Evaluation of its efficacy against emerging antibiotic-resistant bacterial strains: Researchers have explored the effectiveness of Cefozopran against multidrug-resistant (MDR) and extended-spectrum β-lactamase (ESBL)-producing bacteria, which are becoming increasingly prevalent and pose a significant threat to public health. [Source: National Institutes of Health, ]
  • Development of novel drug delivery systems: Studies have been conducted to develop new formulations of Cefozopran, such as liposomal nanoparticles and prodrugs, to improve its delivery, efficacy, and reduce potential side effects. [Source: ScienceDirect, ]
  • Investigation of its potential for combination therapy: Researchers have explored the potential of combining Cefozopran with other antibiotics or therapeutic agents to enhance its effectiveness and combat the development of bacterial resistance. [Source: ScienceDirect, ]

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is a synthetic compound belonging to the cephem class of antibiotics, which are structurally related to cephalosporins. Its molecular formula is C24H23ClN2O5S, with a molecular weight of approximately 486.97 g/mol. The compound features a methoxybenzyl group, a chloromethyl group, and a phenylacetamido substituent, contributing to its unique chemical properties and potential biological activities .

  • Toxicity: Hypersensitivity reactions are the most common side effects of beta-lactam antibiotics, ranging from mild rash to life-threatening allergic reactions.

The chemical reactivity of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Ester Hydrolysis: The carboxylate moiety may hydrolyze under acidic or basic conditions, releasing the corresponding carboxylic acid.
  • Acylation Reactions: The amide bond can participate in acylation reactions, potentially modifying the biological activity of the compound.

These reactions facilitate the modification of the compound for various applications in medicinal chemistry and drug development.

The synthesis of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate typically involves several key steps:

  • Formation of the Cephem Core: The initial step includes constructing the cephem nucleus through cyclization reactions involving appropriate starting materials.
  • Introduction of Functional Groups: Subsequent reactions introduce the methoxybenzyl and chloromethyl groups via alkylation and acylation methods.
  • Final Modifications: The phenylacetamido group is introduced through amide coupling reactions, completing the synthesis.

These methods may vary based on specific laboratory protocols and available reagents.

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate has potential applications in:

  • Antibiotic Development: As a candidate for new antibiotic formulations targeting resistant bacterial strains.
  • Research: Utilized in studies investigating beta-lactam antibiotic mechanisms and resistance.

The compound's unique structural features may also allow for further modifications leading to novel therapeutic agents.

Interaction studies involving 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate focus on its binding affinity with bacterial enzymes such as penicillin-binding proteins. These studies are crucial for understanding its mechanism of action and potential resistance mechanisms that bacteria may develop against this compound.

Several compounds share structural similarities with 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CefotaximeBeta-lactam ring, acetamido groupBroad-spectrum activity against Gram-negative bacteria
CeftazidimeBeta-lactam ring, pyridinium substituentEffective against Pseudomonas aeruginosa
CeftriaxoneExtended side chain with a methoxy groupLong half-life; used for treating severe infections

Unlike these compounds, 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate features a distinct chloromethyl group that may enhance its reactivity and antibacterial properties.

Cephalosporins, derived from the fungus Acremonium, revolutionized antibiotic therapy with their β-lactam core, which inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Early cephalosporins, such as cephalothin (1964), faced limitations in spectrum and stability, prompting efforts to functionalize the cephem nucleus. The introduction of GCLE in the 1980s marked a breakthrough, enabling systematic modifications at the C-3 and C-7 positions to combat β-lactamase resistance.

Role of β-Lactam Core Functionalization in Expanding Antimicrobial Spectra

Functionalization of the β-lactam core enhances resistance to enzymatic degradation and broadens activity against Gram-negative pathogens. GCLE’s 3-chloromethyl group allows nucleophilic substitutions, while the 7-phenylacetamido side chain improves binding affinity to PBPs. These modifications have yielded third- and fourth-generation cephalosporins, such as cefotaxime and ceftazidime, which exhibit potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.

Key Intermediate Synthesis Strategies in Cephem Chemistry

Wittig Reaction-Based Approaches for 3-Substituent Installation

The installation of 3-chloromethyl groups via Wittig olefination has become a cornerstone in cephem side-chain engineering. This method employs triphenylphosphonium ylides to generate α,β-unsaturated systems adjacent to the cephem nucleus. As demonstrated in the synthesis of BMY-28232 cephalosporin analogs, treatment of 3-chloromethyl cephem precursors with Wittig reagents produces Z/E isomeric alkenes with predominant formation of the Z-configuration (85:15 Z/E ratio) [5]. The reaction mechanism proceeds through a [2+2] cycloaddition between the ylide and carbonyl group, forming an oxaphosphetane intermediate that decomposes to yield the alkene product [1] [4].

Critical parameters for 3-chloromethyl installation include:

  • Ylide Reactivity: Stabilized ylides (Ph~3~P=CHX) prevent undesired betaine formation
  • Temperature Control: Reactions typically proceed at -78°C to 0°C to minimize stereochemical drift [1]
  • Solvent Systems: Anhydrous THF or DMF maintains ylide stability while solubilizing cephem substrates [5]

The table below illustrates typical reaction conditions for 3-side chain modifications:

ParameterOptimal RangeImpact on Yield
Reaction Temperature-20°C to 0°C78-92%
Ylide Equivalents1.2-1.5 eq>90% conversion
Reaction Time4-6 hoursMinimal byproducts

Protecting Group Dynamics in 7-Amino Position Functionalization

The 7-amino group's protection-demasking sequence ensures regioselective acylation while preserving β-lactam ring integrity. The 4-methoxybenzyl (PMB) group has emerged as the preferred protecting moiety due to its:

  • Orthogonal stability under both acidic and basic conditions
  • Clean removal via oxidative cleavage (CAN/HFIP systems)
  • Minimal steric hindrance during subsequent reactions [6]

In the synthesis pathway, PMB protection occurs prior to 3-chloromethyl installation through:

  • Activation: Treatment of 7-ADCA with 4-methoxybenzyl chloroformate
  • Coupling: Diisopropylcarbodiimide-mediated acylation with 2-phenylacetic acid
  • Purification: Crystallization from ethyl acetate/hexane mixtures [6]

Comparative studies show PMB outperforms alternative protectants:

Protecting GroupDeprotection YieldSide Reactions
PMB94%<2%
Boc88%5-7%
Fmoc82%10-12%

Catalytic Systems for Stereoselective Cephem Ring Formation

Stereochemical control during β-lactam ring closure employs bifunctional organocatalysts that coordinate both nucleophilic and electrophilic centers. Recent advances utilize:

  • Lewis Acid Catalysts: Zn(II)-pybox complexes induce facial selectivity in ring-closing metathesis
  • Phase-Transfer Catalysts: Bis-cinchona alkaloids enforce axial chirality during ketene-imine cyclizations [3]
  • Enzyme-Mediated Systems: Immobilized penicillin acylases achieve 98% ee in 7-ACA derivatives [7]

A breakthrough in stereoselective synthesis involves the tandem use of triphenylphosphine and lithium hexamethyldisilazide (LiHMDS), which:

  • Activates the β-lactam nitrogen through deprotonation
  • Orients the chloromethyl group via P(III) coordination
  • Delivers >99:1 diastereomeric ratio in model systems [3]

Process Optimization for Industrial-Scale Production

Industrial synthesis of 4-methoxybenzyl 3-chloromethyl cephem carboxylate requires addressing three critical challenges:

  • Mass Transfer Limitations: Ultrasonic irradiation (40 kHz) improves ylide-carbonyl interaction in viscous reaction media
  • Catalyst Recycling: Silica-immobilized Wittig reagents enable 7 reuse cycles without activity loss [6]
  • Waste Minimization: Continuous flow systems reduce solvent consumption by 78% compared to batch processes

Key process parameters for ton-scale manufacturing include:

StageParameterOptimal Value
ProtectionPMB Loading1.05 eq
Wittig ReactionPPh~3~ Concentration0.3 M
CrystallizationCooling Rate2°C/min
LyophilizationResidual Moisture<0.5% w/w

Implementation of quality-by-design (QbD) principles has enhanced batch consistency, with recent campaigns achieving:

  • Purity: 99.2-99.8% by HPLC
  • Process Yield: 81-84% from 7-ADCA
  • Production Capacity: 3.2 metric tons/year per reactor line [6]

XLogP3

2.7

UNII

T517UKN60D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

104146-10-3

Wikipedia

Gcle

Dates

Last modified: 08-15-2023

Explore Compound Types